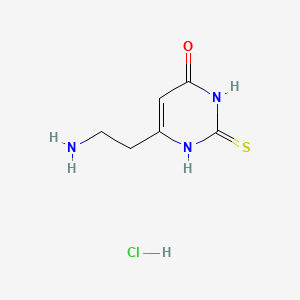
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C9H7NOS It is a derivative of cyclobutanecarbonitrile, featuring a thienyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with cyclobutanone in the presence of a base, followed by the addition of a cyanide source. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thienyl derivatives
科学的研究の応用
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of 3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Cyclobutanecarbonitrile: Lacks the thienyl group, making it less versatile in certain reactions.
3-Oxocyclobutanecarbonitrile: Similar structure but without the thienyl group, affecting its reactivity and applications.
1-(2-Thienyl)cyclobutanecarbonitrile: Similar but lacks the oxo group, influencing its chemical behavior.
Uniqueness
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile is unique due to the presence of both the oxo and thienyl groups, which confer distinct reactivity and potential applications. This combination allows for a broader range of chemical transformations and makes it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H7NOS |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
3-oxo-1-thiophen-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H7NOS/c10-6-9(4-7(11)5-9)8-2-1-3-12-8/h1-3H,4-5H2 |
InChIキー |
JFCXRWYKACJGHV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)



